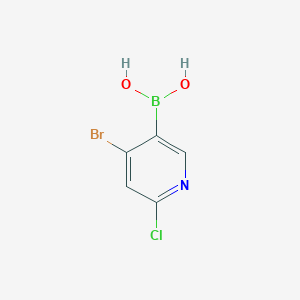

(4-Bromo-6-chloropyridin-3-yl)boronic acid

Description

Propriétés

IUPAC Name |

(4-bromo-6-chloropyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BBrClNO2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWCFEIUOQWFAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1Br)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BBrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657313 | |

| Record name | (4-Bromo-6-chloropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957062-85-0 | |

| Record name | B-(4-Bromo-6-chloro-3-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957062-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromo-6-chloropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

(4-Bromo-6-chloropyridin-3-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. Its ability to form stable complexes with various biomolecules positions it as a potential candidate for therapeutic applications, particularly in enzyme inhibition and drug development.

The compound features a pyridine ring substituted with bromine and chlorine atoms, which influences its reactivity and biological interactions. The boronic acid moiety allows for reversible covalent bonding with diols and hydroxyl-containing compounds, making it particularly useful in biochemical assays and drug design.

Enzyme Inhibition

One of the primary biological activities of this compound is its inhibition of serine proteases. Serine proteases are crucial in various physiological processes, including digestion, immune response, and blood coagulation. The compound interacts with the active site serine residues of these enzymes through reversible covalent bonds, leading to alterations in enzyme activity and cellular signaling pathways .

Case Studies

- Inhibition of Serine Proteases : Research has indicated that this compound effectively inhibits serine proteases, impacting cellular processes such as apoptosis and inflammation. In vitro studies demonstrated a significant decrease in protease activity upon treatment with this compound, suggesting its potential as a therapeutic agent in conditions characterized by excessive protease activity .

- Anticancer Activity : Preliminary studies have shown that compounds similar to this compound exhibit anticancer properties. For instance, derivatives have been found to induce cell cycle arrest in cancer cells by inhibiting key regulatory proteins involved in cell proliferation . This suggests that the compound may serve as a lead structure for developing new anticancer therapies.

The mechanism by which this compound exerts its biological effects primarily involves its interaction with target proteins through the boronic acid group. This interaction can lead to conformational changes in the target proteins, thereby modulating their activity. The reversible nature of these interactions allows for dynamic regulation of enzyme functions, which is crucial for therapeutic applications .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Unique Features | Biological Activity |

|---|---|---|---|

| (6-Amino-5-bromopyridin-3-yl)boronic acid | 2408430-22-6 | Contains an amino group enhancing reactivity | Potentially higher reactivity towards enzymes |

| (5-Bromo-2-chloropyridin-3-yl)boronic acid | Not specified | Variation in halogen positioning | Similar inhibition profile against serine proteases |

| This compound | 957062-85-0 | Unique substitution pattern on pyridine | Effective serine protease inhibitor |

Applications in Drug Development

The unique properties of this compound make it an attractive candidate for drug development. Its ability to selectively inhibit enzymes involved in disease processes opens avenues for designing targeted therapies. Furthermore, ongoing research into its pharmacokinetic properties will enhance our understanding of its potential as a therapeutic agent .

Applications De Recherche Scientifique

Cross-Coupling Reactions

Suzuki-Miyaura Coupling : One of the primary applications of (4-Bromo-6-chloropyridin-3-yl)boronic acid is in Suzuki-Miyaura coupling reactions. This reaction facilitates the formation of carbon-carbon bonds between aryl and vinyl halides with boronic acids. For example, it has been used effectively to synthesize various substituted pyridines and related compounds, demonstrating high yields and selectivity under palladium-catalyzed conditions .

Chemoselectivity Studies : Research indicates that the compound can serve as a model substrate for studying chemoselectivity in cross-coupling reactions. Its reactivity can be modulated by varying reaction conditions, allowing for the selective formation of desired products while minimizing by-products .

Synthesis of Biologically Active Compounds

Pharmaceutical Intermediates : this compound has been employed as an intermediate in the synthesis of various pharmaceutical agents. For instance, it is utilized in the preparation of arylmethylpyrrolidinylmethanols and amine derivatives through reactions with MIDA boronates followed by Suzuki coupling .

Antiviral and Cytostatic Agents : Although some derivatives synthesized from this boronic acid did not exhibit significant antiviral or cytostatic effects, they contribute to the development of libraries for screening potential therapeutic agents . The ability to modify its structure allows researchers to explore a wide range of biological activities.

Case Studies and Research Findings

Case Study 1: Synthesis of C-Nucleosides

A systematic study detailed the synthesis of 2,6-disubstituted pyridine C-nucleosides using this compound as a key intermediate. The research highlighted the compound's ability to undergo palladium-catalyzed cross-coupling reactions efficiently, yielding nucleosides with potential antiviral properties .

| Reaction Type | Conditions | Yield |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, PhMe | Up to 95% |

| Nucleophilic Substitution | Various nucleophiles | Mixtures obtained |

Case Study 2: Discovery of Novel Compounds

Another study explored the synthesis of novel compounds that activate the human constitutive androstane receptor (CAR). The research indicated that modifications around the pyridine ring can lead to compounds with enhanced potency and selectivity for CAR activation, suggesting potential applications in drug metabolism .

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group facilitates palladium-catalyzed couplings with aryl/heteroaryl halides. Key findings include:

Table 1: Suzuki-Miyaura coupling reactivity

Mechanistic features:

-

Bromine at position 4 exhibits higher reactivity than chlorine at position 6 in Pd-mediated couplings due to lower bond dissociation energy .

-

Chemoselectivity is achieved by controlling stoichiometry (1 equiv. boronic acid for mono-substitution; 3 equiv. for di-substitution) .

Sequential Functionalization Reactions

The compound undergoes stepwise modifications exploiting both boron and halogen groups:

Halogen Exchange

-

Bromine at position 4 can be replaced via Miyaura borylation using B₂Pin₂ and Pd(dppf)Cl₂, yielding bis-borylated intermediates .

Protodeboronation

-

Acidic conditions (HCl/THF) selectively remove the boronic acid group, generating 4-bromo-6-chloropyridine for downstream use.

Chemoselectivity in Multi-Step Syntheses

Case Study: Synthesis of Polysubstituted Pyridines

-

Initial Suzuki coupling with phenylboronic acid replaces the bromine at position 4 .

-

Subsequent SNAr reaction at position 6 (chlorine) with amines occurs under microwave irradiation (DMF, 120°C).

Key Data:

-

Reaction efficiency: >85% for first coupling; >70% for second substitution .

-

Solvent effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic displacement at chlorine.

Stability and Handling Considerations

-

Hydrolytic Stability: Stable in anhydrous THF or DCM but degrades in protic solvents over 24 hours (10% decomposition in MeOH).

-

Storage: Recommended at −20°C under argon to prevent boronic acid oxidation.

Comparaison Avec Des Composés Similaires

Substituent Position and Electronic Effects

The reactivity and binding affinity of boronic acids are highly dependent on substituent positions and electronic properties. Below is a comparison with closely related pyridine boronic acids:

*†Estimated pKa based on electronic effects: Electron-withdrawing groups (Br, Cl, CF₃) lower pKa, enhancing Lewis acidity and diol binding . Methyl groups (electron-donating) raise pKa, reducing binding affinity .

Key Findings :

- The trifluoromethyl group in [2-chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid significantly lowers pKa (~7.8), making it more reactive than the target compound (~8.5) .

- Methyl-substituted analogs (e.g., 6-Bromo-2,4-dimethylpyridine-3-boronic acid) exhibit reduced electrophilicity due to steric hindrance and electron donation, limiting their utility in physiological applications .

Reactivity in Cross-Coupling Reactions

Pyridine boronic acids are widely used in Suzuki-Miyaura reactions. Substituent positions influence regioselectivity and reaction efficiency:

Key Findings :

Stability and Metabolic Considerations

Boronic acids are prone to oxidation and protodeboronation. Stability comparisons with ester-protected analogs:

*Metabolic stability assessed in liver microsomes.

Key Findings :

- The halogenated pyridine core improves metabolic stability compared to phenolic analogs, mimicking bioisosteric effects .

- Boronic esters (e.g., pinacol) exhibit superior stability but require deprotection for activity .

Méthodes De Préparation

Preparation via Halogen-Metal Exchange Followed by Borylation

A classical route involves the selective lithiation of halogenated pyridines at low temperature, followed by quenching with trialkylborates (e.g., triisopropylborate), and subsequent hydrolysis to yield the boronic acid.

-

- The 4-bromo-6-chloropyridine derivative is treated with an organolithium reagent (e.g., n-butyllithium) at low temperature (typically −78 °C).

- The lithiated intermediate is then reacted with trialkylborate.

- Acidic work-up releases the boronic acid.

-

- High regioselectivity can be achieved by controlling lithiation conditions.

- Efficient for introducing boronic acid functionality at the desired position.

-

- Sensitive to moisture and requires low temperature.

- Potential side reactions if multiple reactive sites exist.

This method is supported by literature summarizing halogen-metal exchange as a reliable approach for pyridinylboronic acid synthesis.

Palladium-Catalyzed Cross-Coupling with Diboron Reagents

A widely used modern approach is the palladium-catalyzed borylation of halopyridines using bis(pinacolato)diboron or tetraalkoxydiboron reagents. This method is notable for mild conditions and broad substrate scope.

-

- Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2

- Base: Potassium carbonate or sodium carbonate

- Solvent: 1,4-dioxane, toluene, or aqueous-organic mixtures

- Temperature: 80–100 °C

- Reaction time: 6–16 hours under inert atmosphere

-

- 3-Bromo-6-chloropyridine reacted with bis(pinacolato)diboron in the presence of Pd(PPh3)4 and potassium carbonate in 1,4-dioxane/water at 80 °C for 16 hours yielded the corresponding boronic acid in 68% isolated yield.

- Another protocol used Pd(PPh3)4 with sodium carbonate in 1,2-dimethoxyethane/water reflux conditions, achieving up to 98% yield for related pyridinylboronic acids.

-

- Oxidative addition of Pd(0) into the C–Br bond.

- Transmetalation with diboron reagent.

- Reductive elimination to form the C–B bond.

-

- High functional group tolerance.

- Avoids use of highly reactive organolithium reagents.

- Scalable and reproducible.

-

- Requires palladium catalyst and base.

- Some regioselectivity challenges if multiple halogens are present.

Directed Ortho-Metalation (DoM) and Borylation

This method involves the lithiation of pyridine derivatives at positions ortho to directing groups, followed by borylation. It is particularly useful for preparing boronic acids with substituents that direct lithiation.

-

- Use of strong bases like lithium diisopropylamide (LDA).

- Low temperature control.

- Subsequent reaction with trialkylborates.

-

- May be less direct for 4-bromo-6-chloropyridin-3-ylboronic acid due to substitution pattern but useful for analogues.

Summary Data Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Halogen-Metal Exchange + Borylation | n-BuLi, trialkylborate, low temp (−78 °C), acidic workup | 60–80 | High regioselectivity | Moisture sensitive, low temp req |

| Pd-Catalyzed Borylation | Pd(PPh3)4, bis(pinacolato)diboron, K2CO3, 1,4-dioxane/H2O, 80–100 °C, 6–16 h | 68–98 | Mild, scalable, broad scope | Requires Pd catalyst |

| Directed Ortho-Metalation + Borylation | LDA, trialkylborate, low temp | 60–76 | Selective lithiation | Limited by directing groups |

Research Findings and Practical Notes

Chemoselectivity: In substrates bearing both bromo and chloro substituents, palladium-catalyzed borylation preferentially activates the bromine site due to its higher reactivity, allowing selective formation of 4-bromo-6-chloropyridin-3-ylboronic acid without affecting the chloro substituent.

Reaction Optimization: Use of aqueous bases like K2CO3 or Na2CO3 in combination with organic solvents improves solubility and reaction rates, enhancing yields.

Purification: The boronic acid products are commonly purified by silica gel chromatography using mixtures of dichloromethane and methanol (1–2%) to obtain pure compounds suitable for subsequent coupling reactions.

Scale-Up Considerations: The palladium-catalyzed borylation method is preferred industrially due to milder conditions, less stringent moisture control, and higher reproducibility compared to organolithium methods.

Q & A

Q. What are the primary synthetic routes for (4-Bromo-6-chloropyridin-3-yl)boronic acid?

The synthesis typically involves halogenated pyridine precursors, where boronic acid functionalization is achieved via Miyaura borylation. For example, cross-coupling of 4-bromo-6-chloropyridine with bis(pinacolato)diboron under palladium catalysis is a common method. Key steps include optimizing reaction temperature (80–100°C) and solvent (THF or dioxane) to prevent deboronation. Characterization via (δ ~30 ppm for boronic acid) and HPLC purity checks are critical .

Q. How can researchers purify this compound to minimize boroxine formation?

Purification challenges arise from boronic acid dehydration/trimerization. Recommendations:

- Use cold (0–6°C) storage to stabilize the compound .

- Derivatize with diols (e.g., pinacol) to form stable esters for chromatographic separation (HPLC or GC). Bis-TMS esters are hydrolytically unstable but useful for GC-MS analysis .

- Employ silica gel chromatography with acidic eluents (e.g., 1% acetic acid in ethyl acetate) to suppress boroxine formation .

Q. What role does this compound play in Suzuki-Miyaura cross-coupling reactions?

It serves as a versatile coupling partner for aryl/heteroaryl halides, enabling C–C bond formation in drug intermediates. The bromo and chloro substituents on the pyridine ring allow sequential functionalization. For example, coupling with aryl halides under Pd(PPh) catalysis yields biarylpyridine derivatives, useful in kinase inhibitor synthesis. Reaction optimization requires careful control of base (e.g., NaCO) and solvent (DMF/water mixtures) .

Advanced Research Questions

Q. What analytical challenges arise when characterizing this compound via mass spectrometry?

MALDI-MS analysis is complicated by dehydration/boroxine formation, leading to ambiguous molecular ion peaks. Methodological solutions:

- Derivatize with diols (e.g., 2,3-butanedione) to stabilize the boronic acid as a cyclic ester .

- Use ESI-MS in negative ion mode with ammonium hydroxide additives to enhance ionization efficiency .

- Monitor shifts (e.g., δ 9–30 ppm) to confirm boronic acid integrity and detect boroxine impurities .

Q. How can binding kinetics between this boronic acid and diol-containing biomolecules be studied?

Stopped-flow fluorescence or SPR (surface plasmon resonance) is ideal for real-time kinetics. Key steps:

- Prepare a boronic acid-functionalized surface (e.g., AECPBA-derivatized dextran) .

- Use glycoproteins (e.g., RNase B) as diol-containing targets. Measure association/dissociation rates (, ) under physiological pH.

- For solution-phase studies, employ fluorescent probes (e.g., Alizarin Red S) to track binding via fluorescence quenching .

Q. How do substituent effects on the pyridine ring influence reactivity in cross-couplings?

The bromo and chloro groups modulate electronic and steric properties:

- Electronic effects : The electron-withdrawing Cl at C6 enhances electrophilicity at C4-Br, accelerating oxidative addition in Pd-catalyzed reactions.

- Steric effects : Substituent positioning affects coupling efficiency. For example, C6-Cl may hinder transmetalation with bulky boronic acids. Comparative studies with analogs (e.g., 4-Bromo-2-methylphenylboronic acid) show ~20% yield differences in model reactions .

Q. What therapeutic potential does this compound show in drug discovery?

Boronic acids are explored as protease inhibitors (e.g., proteasome inhibitors) and anticancer agents. Preclinical studies highlight:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.